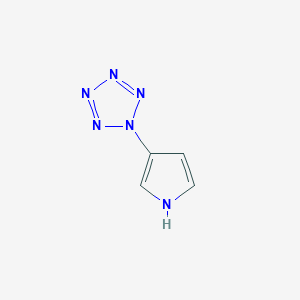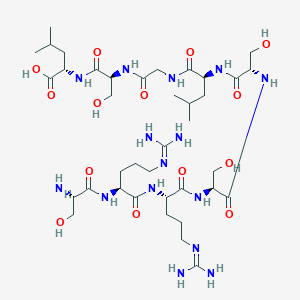
Atractylol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a distinctive odor and has a density of about 0.67 g/cm³ and a boiling point of 70-80°C . Atractylol is used in various applications, including as a solvent and intermediate for the synthesis of a wide range of organic compounds. It is also used as a flavoring and fragrance ingredient in the food and beverage industry .
Métodos De Preparación
The preparation of Atractylol is mainly achieved through the condensation reaction of ethylene and methanol. This can be accomplished by catalytic cracking or thermal condensation reactions . Industrial production methods involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Atractylol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Atractylol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of Atractylol involves its interaction with various molecular targets and pathways. It has been shown to modulate oxidative stress, attenuate inflammatory responses, activate anti-apoptotic signaling pathways, and inhibit cell apoptosis . These effects are mediated through pathways such as the JAK2/STAT3, TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways .
Comparación Con Compuestos Similares
Atractylol is similar to other sesquiterpenoids such as β-eudesmol and hinesol, which also exhibit various biological activities . this compound is unique in its specific combination of anti-inflammatory, anti-cancer, and neuroprotective properties . Other similar compounds include atractylenolide-I, atractylenolide-II, and atractylenolide-III, which are derived from Atractylodes macrocephala and have been shown to have significant pharmacological activities .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of properties makes it a valuable subject for scientific research and industrial use.
Propiedades
IUPAC Name |
3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPSVDGIQAOBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1CC3C(=C)CCCC3(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)

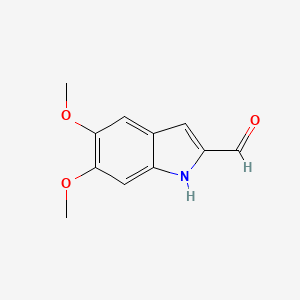

![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)

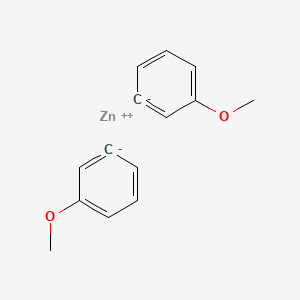

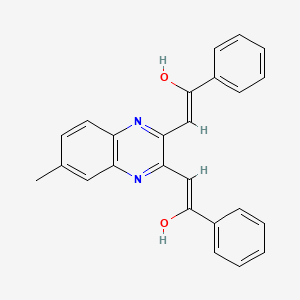
![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)


